1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity ADME Membrane permeability

This N1-cyclobutylmethyl-substituted pyrazole-4-carboxylic acid (CAS 1349718-93-9) is an optimal fragment (XLogP3=1.00) for kinase inhibitor and CNS drug discovery. The cyclobutylmethyl group imparts unique steric bulk and metabolic stability not replicable with N-methyl or N-cyclopropylmethyl analogs. The free carboxylic acid enables direct amide coupling without ester hydrolysis, streamlining library synthesis. Avoid re-optimization: procure the exact building block to maintain SAR continuity.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1349718-93-9
Cat. No. B1426575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid
CAS1349718-93-9
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13)
InChIKeyIKYYZQPKZYCDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS 1349718-93-9: Procurement-Grade Pyrazole Building Block for Medicinal Chemistry and Fragment-Based Design


1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9) is a 1-substituted pyrazole-4-carboxylic acid derivative characterized by a cyclobutylmethyl group at the N1 position and a carboxylic acid handle at the C4 position [1]. With a molecular formula of C9H12N2O2 and molecular weight of 180.20 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and enzyme-targeting pharmacophores . The pyrazole-4-carboxylic acid core is a privileged scaffold in drug discovery, as evidenced by its appearance in FDA-approved therapeutics and late-stage clinical candidates .

Why N1-Substituent Identity in Pyrazole-4-carboxylic Acids Is Non-Interchangeable: Procurement Rationale for CAS 1349718-93-9


In pyrazole-4-carboxylic acid-based lead optimization, the N1 substituent critically governs lipophilicity, metabolic stability, and target binding conformation . Substituting a cyclobutylmethyl group with a smaller alkyl (e.g., methyl) or differently shaped cyclic alkyl (e.g., cyclopropylmethyl) produces quantifiably distinct physicochemical profiles that cannot be compensated for by subsequent derivatization . The cyclobutylmethyl group imparts a specific balance of steric bulk, conformational constraint, and lipophilicity that directly affects membrane permeability, CYP-mediated oxidative metabolism susceptibility, and target pocket occupancy — parameters where near-neighbor analogs fail to replicate the same property vector [1]. Generic substitution without empirical validation of these parameters risks derailing SAR continuity and necessitates costly re-optimization cycles.

Head-to-Head Comparative Data: Quantified Differentiation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid from Structural Analogs


Lipophilicity Advantage: XLogP3 of Cyclobutylmethyl Analog vs. N-Methyl and N-Cyclopropylmethyl Derivatives

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9) exhibits an XLogP3 value of 1.00, placing it in the optimal lipophilicity window for oral bioavailability and CNS penetration according to Lipinski's Rule of Five . In contrast, the unsubstituted N-methyl analog (CAS 5952-92-1) exhibits a LogP of approximately 0.06-0.12, making it approximately one log unit less lipophilic [1]. The N-cyclopropylmethyl analog (CAS 1103427-25-3), while sharing a cyclic alkyl motif, lacks comparable published XLogP3 data, but its reduced carbon count (C8 vs. C9) and smaller ring strain profile predict intermediate lipophilicity with distinct conformational behavior [2].

Lipophilicity ADME Membrane permeability Drug-likeness

Hydrogen Bond Donor Capacity: Conserved Carboxylic Acid Functionality Across Pyrazole-4-carboxylic Acid Class

The carboxylic acid moiety at the C4 position of 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid provides a conserved hydrogen bond donor/acceptor that is essential for target engagement across diverse therapeutic programs . Studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrated that the carboxylic acid group is critical for high-affinity inhibition of xanthine oxidoreductase, with IC50 values in the low nanomolar range (4.2-5.7 nM) achieved only when the carboxylic acid is present and properly oriented . The cyclobutylmethyl substituent at N1 modulates the spatial orientation and pKa of this critical carboxylate without eliminating the H-bond donating capacity [1].

Fragment-based drug design H-bond donor Target engagement Pharmacophore

Cyclobutylmethyl Conformational Constraint: Steric and Topological Differentiation from N-Cyclopropylmethyl and N-Methyl Analogs

The cyclobutylmethyl group at N1 introduces a four-membered ring with 3 rotatable bonds (including the methylene linker) and a topological polar surface area (TPSA) of 55.1 Ų, conferring a specific conformational profile distinct from both the smaller N-methyl analog (1 rotatable bond, TPSA 55.12 Ų) and the N-cyclopropylmethyl analog (3 rotatable bonds but smaller ring strain and reduced carbon count) [1]. The cyclobutyl ring adopts a puckered conformation with an out-of-plane angle of approximately 26-35°, creating a unique steric footprint that can exploit hydrophobic subpockets in target proteins [2]. This conformational constraint is not achievable with the planar cyclopropylmethyl group or the freely rotating N-methyl group, which lacks any cyclic constraint [3].

Conformational restriction Steric bulk Target selectivity Metabolic stability

Procurement-Optimized Applications for 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9)


Fragment-Based Lead Generation Requiring Optimal Lipophilicity (XLogP3 = 1.00)

In fragment-based drug discovery (FBDD), fragments with XLogP3 values between 0 and 3 are considered optimal starting points for oral drug development. With an XLogP3 of 1.00, 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1349718-93-9) occupies the ideal lipophilicity window for fragment libraries, offering superior predicted membrane permeability compared to the N-methyl analog (LogP ≈ 0.06-0.12) while maintaining Rule-of-Five compliance [1]. This compound is particularly suitable for FBDD campaigns targeting intracellular enzymes and receptors where balanced hydrophobicity is required for both target engagement and favorable ADME properties.

Kinase Hinge-Binder Scaffold Optimization Leveraging Cyclobutylmethyl Steric Profile

The pyrazole-4-carboxylic acid core is a recognized kinase hinge-binding motif. The cyclobutylmethyl substituent at N1 introduces a sterically demanding, conformationally constrained group that can exploit hydrophobic pockets adjacent to the hinge region in ATP-binding sites . This steric profile is quantifiably distinct from N-methyl (minimal steric bulk, 1 rotatable bond) and N-cyclopropylmethyl (planar, reduced carbon count) analogs, offering unique opportunities for achieving kinase selectivity within a compound series [1][2]. The carboxylic acid handle at C4 enables direct amide coupling to elaborate the solvent-exposed region without additional deprotection steps.

GPCR Ligand Optimization Programs Targeting CNS-Penetrant Candidates

For central nervous system (CNS) drug discovery, optimal LogP values typically range from 1 to 3 to balance blood-brain barrier penetration with aqueous solubility. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid (XLogP3 = 1.00) sits at the lower end of this CNS-optimal window, providing a starting scaffold with favorable predicted CNS penetration while retaining adequate solubility . The cyclobutylmethyl group also introduces metabolic stability advantages over N-benzyl analogs by lacking the oxidative liability of a benzylic position, a property supported by class-level SAR indicating that N-alkyl pyrazoles generally exhibit superior metabolic profiles compared to N-aryl or N-benzyl derivatives [1].

Synthetic Versatility: Direct Amide Coupling Without Protecting Group Manipulation

The free carboxylic acid functionality at C4 enables direct amide coupling with primary or secondary amines under standard peptide coupling conditions (e.g., HATU, EDC/HOBt), eliminating the saponification step required when procuring the corresponding ester . This streamlines library synthesis and reduces the number of synthetic steps by one compared to methyl or ethyl ester analogs. The N1-cyclobutylmethyl group remains stable under standard amide coupling, Suzuki-Miyaura cross-coupling (at C3 or C5 positions), and reductive amination conditions, providing a robust handle for parallel library construction [1]. Compared to the N-methyl analog, the cyclobutylmethyl group also reduces the potential for N-oxide formation or N-dealkylation, enhancing chemical and metabolic stability during downstream elaboration [2].

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